
1,3-Difluoro-2-iodo-5-methoxybenzene
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Overview
Description
1,3-Difluoro-2-iodo-5-methoxybenzene (CAS: 1414870-55-5) is a halogenated aromatic compound with the molecular formula C₇H₅F₂IO and a molecular weight of 270.02 g/mol . It is also known as 2,6-Difluoro-4-iodoanisole, reflecting its substituent positions: fluorine atoms at positions 1 and 3, an iodine atom at position 2, and a methoxy group at position 5 . Key physical properties include a boiling point of 65°C and a density of 1.6 g/cm³ . This compound is primarily utilized in custom synthesis for pharmaceutical intermediates, leveraging the iodine atom’s reactivity in cross-coupling reactions and the methoxy group’s electron-donating effects .
Biological Activity
1,3-Difluoro-2-iodo-5-methoxybenzene is an aromatic compound characterized by the presence of two fluorine atoms, one iodine atom, and a methoxy group attached to a benzene ring. This unique arrangement of substituents contributes to its chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
The molecular formula of this compound is C8H6F2I O. The presence of halogens (fluorine and iodine) and a methoxy group can influence the compound's reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through interactions with enzymes and proteins. Its mechanism of action involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. For example, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism.
- Cell Signaling Modulation : It influences various cell signaling pathways, including the MAPK pathway, which plays a role in cell growth and differentiation.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance:
- Cell Line Studies : In tests involving human non-small cell lung cancer A549 cells, compounds similar to this compound exhibited significant inhibitory effects on cell proliferation .
Toxicity Studies
While exploring its therapeutic potential, it is essential to consider dosage effects:
- Dosage Effects : At low concentrations, this compound may demonstrate beneficial effects; however, higher doses have been associated with hepatotoxicity and nephrotoxicity in animal models. This highlights the importance of dosage optimization for safe therapeutic use.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds. These studies provide insights into the potential applications and limitations of this compound:
Study | Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|---|
Study 1 | 6l | A549 | 0.46 | Induced apoptosis via caspase pathways |
Study 2 | 6k | A549 | 3.14 | Inhibited growth significantly |
Study 3 | N/A | HepG2 | N/A | Indicated hepatotoxicity at high doses |
Scientific Research Applications
Pharmaceutical Development
1,3-Difluoro-2-iodo-5-methoxybenzene plays a crucial role as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows for the development of compounds with enhanced biological activity.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising activity against cancer cells. For instance, compounds synthesized from this intermediate have shown selective cytotoxicity in various cancer cell lines, indicating potential as anticancer agents .
Organic Synthesis
The compound is widely used in organic synthesis due to its reactivity and functional group compatibility. It serves as a versatile building block for creating complex organic molecules.
Table 1: Synthesis Applications
Application Area | Description |
---|---|
Agrochemicals | Used in the synthesis of herbicides and pesticides |
Fine Chemicals | Key intermediate for producing specialty chemicals |
Fluorinated Compounds | Facilitates the creation of new fluorinated derivatives |
Material Science
In material science, this compound contributes to developing advanced materials such as polymers and coatings. Its fluorinated properties enhance durability and chemical resistance.
Case Study: Coating Materials
Studies indicate that coatings developed using this compound exhibit improved resistance to solvents and UV degradation compared to traditional materials. These characteristics make it suitable for applications in electronics and automotive industries .
Analytical Chemistry
This compound is utilized as a standard in analytical chemistry, aiding in the calibration of instruments and validation of analytical procedures.
Table 2: Analytical Applications
Application Area | Description |
---|---|
Calibration Standards | Used for instrument calibration |
Method Validation | Ensures accuracy in quantitative analysis |
Fluorine Chemistry Research
This compound is significant in fluorine chemistry research. It is employed to explore new fluorinated compounds that offer advantages such as enhanced selectivity and stability.
Case Study: New Fluorinated Compounds
Research has focused on synthesizing novel fluorinated compounds from this intermediate, which have shown improved pharmacokinetic properties compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for structural confirmation of 1,3-Difluoro-2-iodo-5-methoxybenzene?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of fluorine, iodine, and methoxy groups. 19F NMR can resolve fluorine environments, while 1H NMR identifies methoxy protons (~δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z: 270.02 for C7H5F2IO1) and isotopic patterns due to iodine . Purity (>96%) is confirmed via HPLC with UV detection at 254 nm .
Q. What are common synthetic routes for this compound?
- Answer : The compound is typically synthesized via electrophilic iodination of 1,3-difluoro-5-methoxybenzene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to minimize polyiodination. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate) .
Q. How does the methoxy group influence the compound’s electronic properties?
- Answer : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution at the para position. This directs iodine insertion at the ortho position relative to fluorine substituents. Computational studies (e.g., DFT) can map electron density to predict regioselectivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the iodo substituent in cross-coupling reactions?
- Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) of the C–I bond (~50–60 kcal/mol) and transition states for Suzuki-Miyaura or Ullmann couplings. AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) propose feasible pathways by analyzing steric hindrance from fluorine and methoxy groups .
Q. What strategies resolve contradictions in reported reactivity of the methoxy group under acidic vs. basic conditions?
- Answer : Conflicting data may arise from solvent effects or competing mechanisms. For example, methoxy deprotonation in strong bases (e.g., LDA) forms aryloxides, altering reactivity. In acidic conditions, protonation of the methoxy oxygen enhances electrophilicity. Controlled experiments with kinetic monitoring (e.g., in situ IR) and isotopic labeling (e.g., 18O) clarify pathways .
Q. How do steric and electronic effects impact substitution reactions at the iodine site?
- Answer : Steric hindrance from adjacent fluorine atoms slows nucleophilic aromatic substitution (SNAr), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures. Conversely, the electron-withdrawing fluorine groups activate the iodine for transition metal-catalyzed reactions (e.g., Pd-mediated couplings). Hammett constants (σ) quantify electronic effects, while X-ray crystallography reveals spatial constraints .
Q. Methodological Considerations
Q. What analytical workflows validate synthetic intermediates in multi-step routes?
- Answer : Use tandem techniques:
- LC-MS : Tracks intermediates via mass fragmentation.
- GC-MS : Monitors volatile byproducts.
- X-ray diffraction : Resolves ambiguities in regioisomers (e.g., distinguishing 1,3-difluoro vs. 1,5-difluoro substitution) .
Q. How to mitigate hazards during large-scale synthesis (e.g., iodine handling)?
- Answer : Implement engineering controls:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Molecular and Physical Properties
The table below compares 1,3-Difluoro-2-iodo-5-methoxybenzene with structurally similar compounds:
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OMe) in this compound enhances electron density at the aromatic ring, facilitating electrophilic substitution reactions. In contrast, analogs with trifluoromethyl (-CF₃) or nitro (-NO₂) groups (e.g., compounds in ) exhibit reduced reactivity due to electron withdrawal . Iodine at position 2 serves as a superior leaving group in nucleophilic substitution compared to bromine (e.g., a-Bromo-3,5-difluorotoluene) or chlorine (e.g., 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene) .
- Steric and Electronic Modifications: Bulky groups like methoxymethoxy in 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene hinder steric access to reactive sites, reducing reaction rates compared to the less hindered target compound .
Properties
IUPAC Name |
1,3-difluoro-2-iodo-5-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEHWALQPZFYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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